molecular formula C21H20O3 B5605601 1-(BENZYLOXY)-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

1-(BENZYLOXY)-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

Cat. No.: B5605601
M. Wt: 320.4 g/mol
InChI Key: MZCZYQYDWIPUNK-UHFFFAOYSA-N
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Description

1-(BENZYLOXY)-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound belonging to the chromenone family This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and a cyclohexane ring fused to a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZYLOXY)-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps. One common method starts with the preparation of 6H-benzo[c]chromen-6-one, which is then modified to introduce the benzyloxy and methyl groups. The process involves the use of reagents such as potassium peroxydisulfate, silver nitrate, and acetonitrile under controlled conditions . Another approach involves the use of (bromomethyl)benzene as a starting material to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of metal-free methods and one-pot syntheses are preferred for industrial applications due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(BENZYLOXY)-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The benzyloxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-(BENZYLOXY)-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(BENZYLOXY)-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, as a potential phosphodiesterase II inhibitor, it may modulate the levels of cyclic nucleotides within cells, thereby affecting various signaling pathways. The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and leading to downstream effects .

Comparison with Similar Compounds

Uniqueness: 1-(BENZYLOXY)-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-methyl-1-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-14-11-18(23-13-15-7-3-2-4-8-15)20-16-9-5-6-10-17(16)21(22)24-19(20)12-14/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCZYQYDWIPUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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